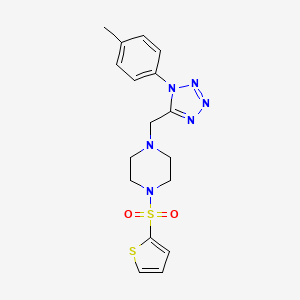![molecular formula C18H20N2O2 B2997722 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide CAS No. 882749-32-8](/img/structure/B2997722.png)
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C18H20N2O2 . It has a molecular weight of 296.372 . This compound is listed in the Sigma-Aldrich catalog .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C18H20N2O2 . For a more detailed structural analysis, specialized software or databases that provide 3D molecular structures would be needed.Physical And Chemical Properties Analysis
The compound “this compound” has a predicted density of 1.186±0.06 g/cm3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Researchers have explored the different spatial orientations of amide derivatives, including compounds similar to 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide, to understand their coordination with anions and self-assembly into complex structures. For instance, the study by Kalita and Baruah (2010) highlights how the protonated perchlorate salt of a related stretched amide has a tweezer-like geometry, facilitating the formation of channel-like structures through weak interactions (Kalita & Baruah, 2010). Additionally, the crystal structures of various salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide demonstrate diverse geometries depending on the protonation state, providing insights into the structural versatility of such compounds (Kalita, Baruah, & Karmakar, 2009).
Potential Therapeutic Applications
Antimicrobial and Antituberculosis Activity
2-(Quinolin-4-yloxy)acetamides, a class to which this compound is structurally related, have shown significant in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. Modifications of lead compounds in this class yielded highly potent antitubercular agents with minimum inhibitory concentration values as low as 0.05 μM. These compounds exhibited low toxicity to mammalian cells and showed intracellular activity against the bacilli in infected macrophages, suggesting potential as drug alternatives for tuberculosis treatment (Pissinate et al., 2016).
Antimalarial Activity
Research into the synthesis and antimalarial activity of various quinoline derivatives, including compounds structurally related to this compound, has led to the identification of potent antimalarial agents. A study by Werbel et al. (1986) developed a series of compounds that demonstrated high activity against Plasmodium berghei in mice and showed promise for clinical trials in humans, highlighting the potential of quinoline derivatives in developing new antimalarial therapies (Werbel et al., 1986).
Fluorescence and Sensory Applications
A novel ratiometric fluorescent sensor for Zn2+ detection, utilizing a quinoline derivative similar to this compound, demonstrated high selectivity and sensitivity. This sensor, designed with quinoline as a fluorophore and salicylhydrazide as a receptor, shows potential for analytical applications in detecting Zn2+ ions through fluorescence changes, suggesting an intermolecular charge transfer mechanism (Gu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUFGQAHSYARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
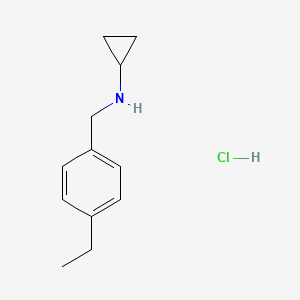
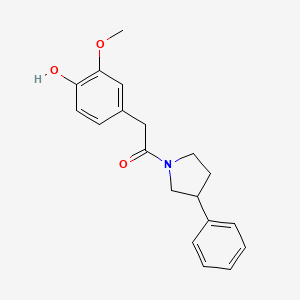
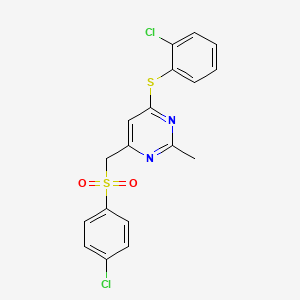
![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
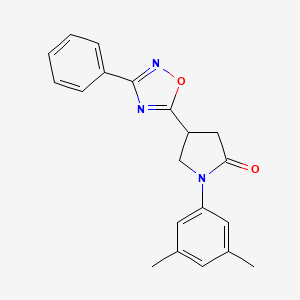
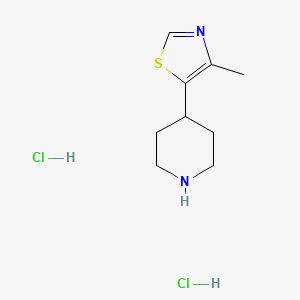
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
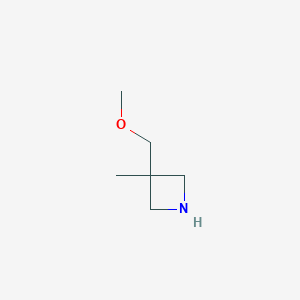
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
![1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2997661.png)
